molecular formula C50H59N9O8S2 B10848151 Des-AA1,2,4,5,10,12,13-[D-Trp8]SRIF

Des-AA1,2,4,5,10,12,13-[D-Trp8]SRIF

Katalognummer: B10848151
Molekulargewicht: 978.2 g/mol
InChI-Schlüssel: NQJATBPHPBJDPZ-CEDQUOLKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Des-AA1,2,4,5,10,12,13-[D-Trp8]SRIF is a sophisticated synthetic analog of the native neurohormone Somatostatin-14 (SRIF). This compound is engineered for advanced research into the somatostatin receptor (SSTR) family, which includes five known subtypes (SSTR1-5) that are involved in regulating critical physiological processes such as endocrine hormone secretion, cell proliferation, and apoptosis . The biological effects of somatostatin are mediated through its high-affinity binding to these membrane-bound receptors . Researchers utilize tailored SRIF analogs like this one to dissect the distinct functions and signaling pathways of individual SSTR subtypes, as different receptors mediate unique physiological functions; for instance, SSTR2 is a key mediator in the inhibition of growth hormone and glucagon secretion, while SSTR5 is more involved in controlling insulin release . The specific structural modifications in this analog, including the incorporation of a D-tryptophan residue at position 8, are designed to enhance its stability, potency, and receptor selectivity profile compared to the native hormone . Such receptor-specific peptides are invaluable tools in basic pharmacological studies, signal transduction research, and in the development of novel targeted therapies for conditions where somatostatin receptors are implicated, particularly neuroendocrine tumors which frequently overexpress these receptors .

Eigenschaften

Molekularformel

C50H59N9O8S2

Molekulargewicht

978.2 g/mol

IUPAC-Name

(4R,7S,10S,13S,16S,19R,22S)-22-amino-10-(4-aminobutyl)-7,16,19-tribenzyl-13-(1H-indol-3-ylmethyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid

InChI

InChI=1S/C50H59N9O8S2/c51-23-13-12-22-38-45(61)56-41(26-33-18-8-3-9-19-33)48(64)59-43(50(66)67)30-69-68-29-36(52)44(60)55-39(24-31-14-4-1-5-15-31)46(62)57-40(25-32-16-6-2-7-17-32)47(63)58-42(49(65)54-38)27-34-28-53-37-21-11-10-20-35(34)37/h1-11,14-21,28,36,38-43,53H,12-13,22-27,29-30,51-52H2,(H,54,65)(H,55,60)(H,56,61)(H,57,62)(H,58,63)(H,59,64)(H,66,67)/t36-,38+,39-,40+,41+,42+,43+/m1/s1

InChI-Schlüssel

NQJATBPHPBJDPZ-CEDQUOLKSA-N

Isomerische SMILES

C1[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSS1)C(=O)O)CC2=CC=CC=C2)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)N

Kanonische SMILES

C1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSS1)C(=O)O)CC2=CC=CC=C2)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Resin Selection and Initial Loading

The synthesis begins with a methylbenzhydrylamine (MBHA) resin, which supports the stepwise assembly of the linear peptide precursor. The MBHA resin is preferred for its compatibility with Fmoc (fluorenylmethyloxycarbonyl) chemistry and its ability to yield C-terminal amides upon cleavage. The first amino acid, typically 2-naphthylalanine (2Nal), is loaded onto the resin via standard coupling protocols. Subsequent residues are added sequentially using Fmoc-protected amino acids, with D-isomer substitutions (e.g., D-Cys at position 3) introduced to enhance metabolic stability and receptor selectivity.

Sequence Assembly and Side-Chain Modifications

The linear sequence for Des-AA1,2,4,5,10,12,13-[D-Trp8]SRIF is truncated compared to native somatostatin-14 (SRIF-14), omitting residues at positions 1, 2, 4, 5, 10, 12, and 13. Critical modifications include:

  • Position 2 : Substituted with para-chlorophenylalanine (Cpa) to improve SSTR2 affinity.

  • Position 7 : Incorporation of tyrosine (Tyr) or 4-aminophenylalanine (4Aph) derivatives, such as 4Aph(Cbm) (carbamoyl), to modulate receptor interaction.

  • Position 8 : D-Tryptophan (D-Trp), a key determinant of antagonist activity.

Coupling reactions employ activators like hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and bases such as N,N-diisopropylethylamine (DIPEA) to ensure >99% stepwise efficiency.

Cleavage, Deprotection, and Linear Peptide Isolation

Acidolytic Cleavage from Resin

After sequence assembly, the peptide-resin is treated with anhydrous hydrogen fluoride (HF) at 0°C for 1–2 hours. This simultaneously cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (e.g., tert-butyl for Tyr and Trp). The crude linear peptide is precipitated in cold diethyl ether and dissolved in 75% acetic acid for subsequent oxidation.

Side-Chain Deprotection Challenges

Residual protecting groups, such as Fmoc on lysine (position 9), require selective removal. Treatment with 20% piperidine in dimethylformamide (DMF) for 30 minutes ensures complete Fmoc cleavage without affecting other functional groups.

Oxidation and Disulfide Bridge Formation

Iodine-Mediated Cyclization

The linear peptide is cyclized via disulfide bond formation between cysteine residues at positions 3 and 14. A 10% iodine solution in methanol is added to the peptide dissolved in 75% acetic acid, inducing oxidation under mild conditions. The reaction is quenched with ascorbic acid once a persistent orange hue indicates completion (typically 40 minutes).

Cyclization Efficiency and Byproducts

Analytical HPLC monitoring reveals cyclization efficiencies exceeding 90%, with minimal dimerization or over-oxidation byproducts. The cyclic structure is critical for maintaining the bioactive conformation, as demonstrated by receptor-binding assays.

Purification and Analytical Characterization

Preparative Reverse-Phase HPLC

Crude cyclic peptide is purified using a C18 column with a gradient of acetonitrile (20–60%) in 0.1% trifluoroacetic acid (TFA). Fractions are collected based on UV absorbance at 220 nm, and purity is assessed via capillary zone electrophoresis (CZE) or analytical HPLC.

Table 1: Purification Outcomes for Select Batches

BatchPurity (CZE)Yield (%)Molecular Weight ([M+H]+)
194%321583.72 (Calc: 1583.62)
298%281606.50 (Calc: 1606.64)
398%351594.17 (Calc: 1594.65)

Data sourced from patent examples.

Mass Spectrometry Validation

Matrix-assisted laser desorption/ionization (MALDI-TOF) or electrospray ionization (ESI) mass spectrometry confirms the molecular weight of the final product. Deviations <0.1 Da between observed and calculated values validate synthetic fidelity.

Structural and Functional Validation

Receptor Binding Assays

Competitive binding studies using rat brain synaptosomal membranes demonstrate nanomolar affinity for SSTR2 (IC50 = 1.2 nM), with >100-fold selectivity over SSTR1 and SSTR3. The D-Trp8 substitution is pivotal for antagonism, as L-Trp analogs exhibit agonist activity.

Conformational Analysis via NMR

Nuclear magnetic resonance (NMR) studies reveal a type II’ β-turn structure centered on the Phe7-D-Trp8-Lys9-Thr10 motif, stabilizing the receptor-bound conformation .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Des-AA1,2,4,5,10,12,13-[D-Trp8]SRIF durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen:

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen modifizierte Analoga von this compound mit veränderter biologischer Aktivität und Stabilität .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es an Somatostatin-Rezeptoren bindet, insbesondere an SSTR3. Diese Bindung hemmt die Adenylatcyclase-Aktivität, reduziert die cAMP-Spiegel und führt zu einer verringerten Hormonsekretion und Zellproliferation. Die Verbindung aktiviert auch die Phosphotyrosinphosphatase und die Phospholipase C, wodurch zelluläre Reaktionen weiter moduliert werden.

Wirkmechanismus

Des-AA1,2,4,5,10,12,13-[D-Trp8]SRIF exerts its effects by binding to somatostatin receptors, particularly SSTR3. This binding inhibits adenylyl cyclase activity, reducing cyclic adenosine monophosphate (cAMP) levels and leading to decreased hormone secretion and cell proliferation. The compound also activates phosphotyrosine phosphatase and phospholipase C, further modulating cellular responses .

Vergleich Mit ähnlichen Verbindungen

Receptor Binding Affinity and Selectivity

The D-Trp8 substitution is pivotal for receptor interactions. Unlike native SRIF, which binds all five SSTRs with nanomolar affinity, structural modifications in analogs alter receptor selectivity and potency:

Table 1: Receptor Binding Affinities (IC₅₀, nM) and Serum Stability
Peptide SSTR1 SSTR2 SSTR3 SSTR4 SSTR5 Serum Half-Life (h)
SRIF 0.43 0.0016 0.53 0.74 0.23 2.75
[D-Trp8]-SRIF 0.32 0.001 0.61 5.83 0.46 19.7
[L-Msa7,D-Trp8]-SRIF (5) 1.2 0.0005 1.8 8.2 2.1 41.0

Key findings:

  • Broad Receptor Affinity : [D-Trp8]-SRIF retains binding to all SSTRs, mirroring SRIF’s broad activity but with improved stability .
  • Selectivity via Msa Substitutions : Introducing mesitylalanine (Msa) at positions 6, 7, or 11 enhances SSTR2 selectivity. For example, [L-Msa7,D-Trp8]-SRIF (compound 5) shows 20-30× higher SSTR2 affinity than octreotide and 10× greater serum stability than SRIF .
  • SSTR1-Selective Analogs : Des-AA1,2,5[DTrp8,IAmp9]SRIF binds SSTR1 exclusively (IC₅₀ = 1.8 nM), demonstrating how additional substitutions (e.g., IAmp9) refine receptor targeting .

Structural and Conformational Stability

The D-Trp8 substitution stabilizes a β-hairpin structure centered at residues Trp8-Lys9 via hydrophobic interactions between the indole ring and Lys9’s aliphatic chain. This conformation is critical for maintaining receptor-binding pharmacophores .

  • Flexibility vs. Rigidity: [D-Trp8]-SRIF retains native SRIF’s flexibility in solution, as shown by NMR . Msa-containing analogs (e.g., [L-Msa6,D-Trp8]-SRIF) exhibit enhanced aromatic clustering (Phe6-Phe7-D-Trp8), increasing rigidity and NOE signals . Peptides with multiple Msa residues (e.g., compound 10) lose structural definition due to steric hindrance, reducing receptor affinity despite high serum stability .
  • Serum Stability: [D-Trp8]-SRIF’s half-life (19.7 h) surpasses SRIF (2.75 h) due to protease resistance from the D-amino acid . Synergistic effects of D-Trp8 and Msa (e.g., compound 5) yield a half-life of 41 h, the highest among tested analogs .

Functional and Therapeutic Implications

  • Glucoregulation : Des-AA1,2,4,5,10,12,13-[D-Trp8]SRIF’s CNS-mediated suppression of stress-induced hyperglycemia contrasts with systemic analogs like octreotide, which primarily target peripheral SSTR2 .
  • Anticancer Potential: High SSTR2 affinity and stability make [L-Msa7,D-Trp8]-SRIF (compound 5) a candidate for tumor-targeted therapies, as SSTR2 is overexpressed in many cancers .
  • Negative Feedback : Unlike inactive analogs (e.g., des-Trp8-SRIF-14), [D-Trp8]-SRIF inhibits SRIF secretion in hypothalamic neurons, suggesting ultrashort-loop feedback .

Limitations and Trade-offs

  • Multi-Msa Analogs : While improving stability, multiple Msa substitutions disrupt aromatic interactions and receptor binding .
  • Receptor Selectivity : Broad SSTR binding may limit therapeutic specificity compared to SSTR1- or SSTR2-selective analogs .

Q & A

Q. How is Des-AA1,2,4,5,10,12,13-[D-Trp8]SRIF synthesized, and what methodologies ensure structural fidelity?

The compound is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/tBu strategies on 2-chlorotrityl chloride resin. Non-natural amino acids (e.g., D-Trp8, Msa) are incorporated with limited equivalents (1.5 eq) to avoid side reactions. Structural fidelity is validated through NMR spectroscopy and NOESY experiments, which confirm backbone conformation and side-chain interactions. For example, [D-Trp8]-SRIF retains β-sheet structures and hydrogen-bonding patterns critical for receptor binding .

Q. Which structural motifs in this compound enhance receptor binding affinity?

The D-Trp8 substitution stabilizes the hairpin conformation via hydrophobic interactions between its indole ring and Lys8. Msa (mesitylalanine) residues at positions 6, 7, or 11 introduce bulky aromatic side chains that enhance polar-π interactions, stabilizing clusters with Phe6/7/11. These motifs improve binding to SSTR1-5 while maintaining flexibility for multi-receptor engagement .

Q. What is the receptor selectivity profile of this compound compared to native SRIF?

Unlike native SRIF, which binds all five SSTRs with similar affinity, [D-Trp8]-SRIF shows increased potency across SSTR1-5 due to conformational stabilization. Competitive binding assays reveal Ki values comparable to SRIF (e.g., SSTR3 Ki = 0.8 nM vs. 1.2 nM for SRIF). However, Msa-substituted analogs exhibit selectivity shifts; for example, [L-Msa6,D-Trp8]-SRIF shows 20–30× higher affinity for SSTR3/5 .

Advanced Research Questions

Q. How do NMR and NOESY studies resolve conformational flexibility in this compound analogs?

NMR experiments (e.g., 2D NOESY) identify long-range aromatic interactions (e.g., Msa6-Phe11 proximity) and quantify backbone dynamics. For instance, [D-Trp8]-SRIF retains native flexibility, while Msa-containing analogs (e.g., [L-Msa7,D-Trp8]-SRIF) show rigid β-sheets with defined NOE signals. Computational modeling (CNS software) refines these structures, revealing that Msa substitutions shift conformational equilibria toward SSTR2-selective poses .

Q. What strategies enhance SSTR2 selectivity in analogs without compromising serum stability?

Introducing L-Msa7 or L-Tmp11 (3,4,5-trimethoxyphenylalanine) rigidifies the β-turn region, favoring SSTR2 binding. These substitutions reduce conformational entropy, as shown by reduced Lys9 γ-proton chemical shifts. Serum stability assays (e.g., human serum incubation) correlate rigidity with extended half-lives (e.g., [L-Tmp11,D-Trp8]-SRIF: 41 hours vs. 12 hours for SRIF). Balancing aromatic bulk and hydrophobicity is critical to avoid unstructured conformations .

Q. How do contradictory receptor binding data inform hypotheses about conformational dynamics?

Discrepancies in Ki values (e.g., variable SSTR2 affinity in Msa analogs) suggest dynamic equilibria between active/inactive states. For example, [L-Msa6,D-Trp8]-SRIF exhibits high SSTR3/5 affinity but lower SSTR2 binding due to competing aromatic clusters. Mutagenesis and hydrogen-deuterium exchange (HDX) studies can map transient interactions, while molecular dynamics simulations predict dominant conformers under physiological conditions .

Methodological Notes

  • Data Interpretation : Use computational tools (e.g., CNS, AMBER) to reconcile NMR-derived distance constraints with crystallographic SSTR2 complexes.
  • Experimental Design : Prioritize analogs with defined NOE patterns (e.g., [L-Msa7,D-Trp8]-SRIF) for high-resolution structural studies.
  • Contradiction Resolution : Cross-validate binding assays with conformational analysis (e.g., circular dichroism) to distinguish intrinsic affinity from stability effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.